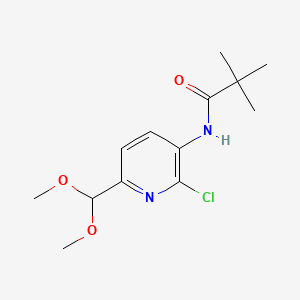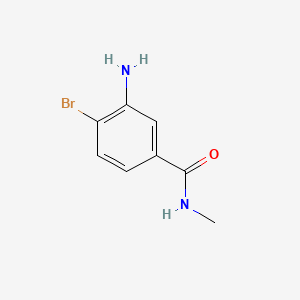
3-amino-4-bromo-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-bromo-N-methylbenzamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamide, featuring an amino group at the third position, a bromine atom at the fourth position, and a methyl group attached to the nitrogen atom of the amide group
Wissenschaftliche Forschungsanwendungen
3-Amino-4-bromo-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the effects of brominated and aminated benzamides on biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-amino-4-bromo-N-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.
Mode of Action
This compound acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration. This can result in changes in the signaling pathways that these cyclic nucleotides are involved in.
Pharmacokinetics
The compound’s molecular weight (22907 g/mol) suggests that it may have good bioavailability
Biochemische Analyse
Biochemical Properties
It is known that N-methylbenzamide, a related compound, is an important pesticide intermediate . It is also known to interact with phosphodiesterase, a protein abundant in brain tissue
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, depending on the degree of substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-bromo-N-methylbenzamide typically involves multi-step organic reactions. One common method starts with the bromination of N-methylbenzamide to introduce the bromine atom at the fourth position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 4-bromo-N-methylbenzamide is then subjected to nitration to introduce the nitro group at the third position, followed by reduction to convert the nitro group to an amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) and a palladium catalyst (Pd/C).
Coupling: Palladium catalyst (Pd(PPh3)4) and boronic acid derivatives.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3-amino-4-hydroxy-N-methylbenzamide or 3-amino-4-alkylamino-N-methylbenzamide can be formed.
Coupling Products: Various aryl or vinyl derivatives of 3-amino-N-methylbenzamide.
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-bromo-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
3-Amino-4-chloro-N-methylbenzamide: Chlorine atom instead of bromine.
3-Amino-4-bromo-N-methylbenzoic acid: Carboxylic acid group instead of an amide group.
Comparison:
3-Amino-4-bromo-N-methylbenzamide: is unique due to the presence of both an amino group and a bromine atom, which can significantly influence its reactivity and binding properties. The methyl group on the amide nitrogen also affects its solubility and interaction with other molecules.
3-Amino-4-bromo-N-ethylbenzamide: may have different steric and electronic properties due to the larger ethyl group.
3-Amino-4-chloro-N-methylbenzamide: has different reactivity due to the presence of chlorine, which is less reactive than bromine in substitution reactions.
3-Amino-4-bromo-N-methylbenzoic acid: has different chemical properties due to the carboxylic acid group, which can participate in different types of reactions compared to the amide group.
Eigenschaften
IUPAC Name |
3-amino-4-bromo-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNHDIYYZGVYOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
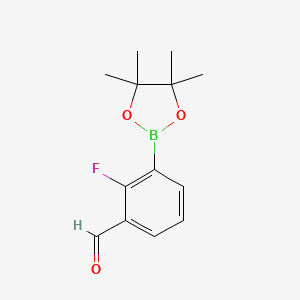
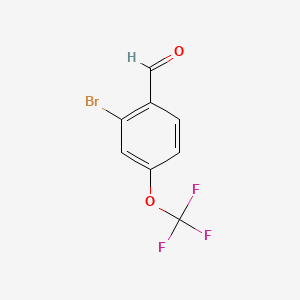

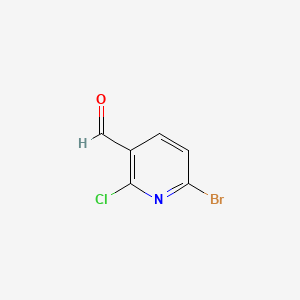
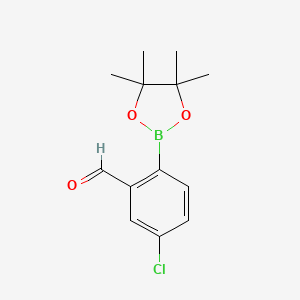
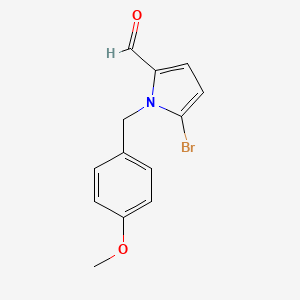
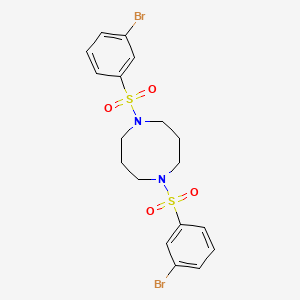
![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)
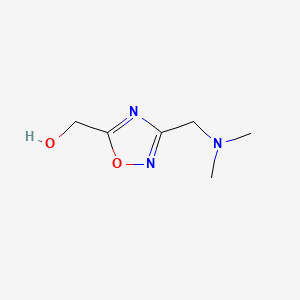

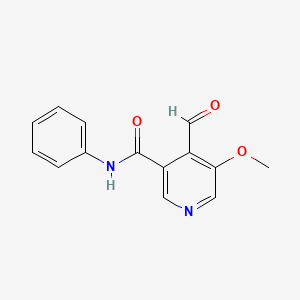
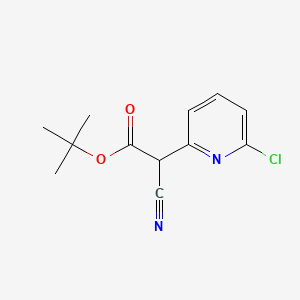
![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)
